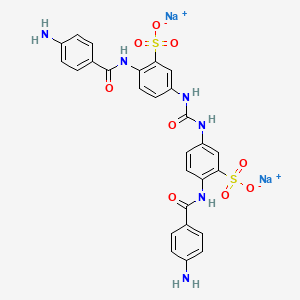
Sodium 5,5'-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5,5’-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate) is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of sulfonate groups, amide linkages, and a central carbonyl group, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5,5’-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate) typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of Intermediate Aminobenzamides: This step involves the reaction of 4-aminobenzoic acid with suitable reagents to form 4-aminobenzamides.
Coupling Reaction: The intermediate aminobenzamides are then coupled with a carbonylbis(azanediyl) compound under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and advanced purification techniques like crystallization and chromatography is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 5,5’-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or amide groups to amines.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Sodium 5,5’-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Sodium 5,5’-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and function.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 7,7’-(carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonate)
- Sodium 5,5′-carbonylbis (isobenzofuran-1,3-dione)
Uniqueness
Compared to similar compounds, Sodium 5,5’-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate) stands out due to its unique combination of sulfonate and amide groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C27H22N6Na2O9S2 |
|---|---|
Poids moléculaire |
684.6 g/mol |
Nom IUPAC |
disodium;2-[(4-aminobenzoyl)amino]-5-[[4-[(4-aminobenzoyl)amino]-3-sulfonatophenyl]carbamoylamino]benzenesulfonate |
InChI |
InChI=1S/C27H24N6O9S2.2Na/c28-17-5-1-15(2-6-17)25(34)32-21-11-9-19(13-23(21)43(37,38)39)30-27(36)31-20-10-12-22(24(14-20)44(40,41)42)33-26(35)16-3-7-18(29)8-4-16;;/h1-14H,28-29H2,(H,32,34)(H,33,35)(H2,30,31,36)(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
Clé InChI |
DANCCWJZPCUWBC-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12907001.png)
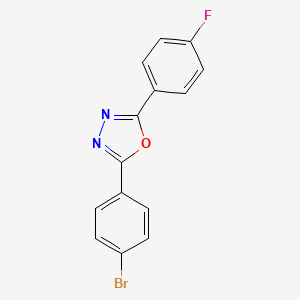
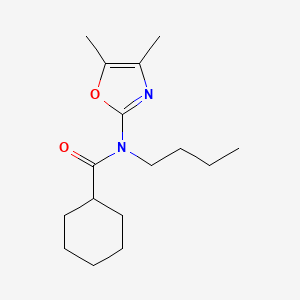

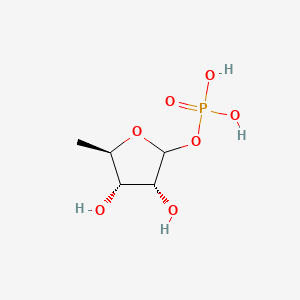
![5-[(Ethanesulfinyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12907029.png)
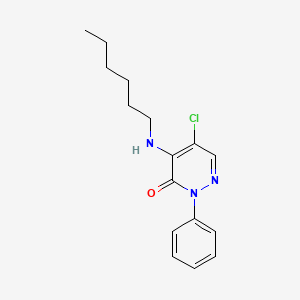

![3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12907046.png)
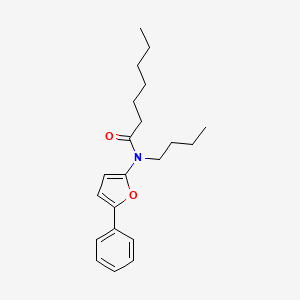
![4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile](/img/structure/B12907063.png)

![6-[(3,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907069.png)
